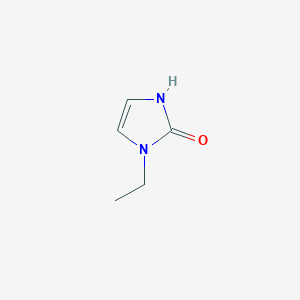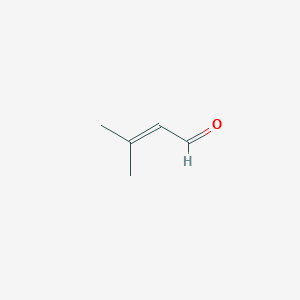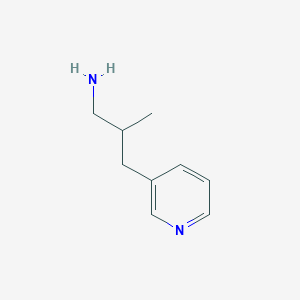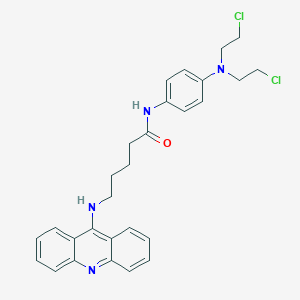
Ditetradecyl 3,3'-(piperazine-1,4-diyl)dipropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ditetradecyl 3,3'-(piperazine-1,4-diyl)dipropanoate, also known as DTPDP, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in research.
作用機序
The mechanism of action of Ditetradecyl 3,3'-(piperazine-1,4-diyl)dipropanoate is not fully understood, but it is believed to involve the formation of a complex between the compound and metal ions. This complex can then be detected using fluorescence spectroscopy, allowing researchers to study the distribution and concentration of metal ions in biological systems.
生化学的および生理学的効果
Ditetradecyl 3,3'-(piperazine-1,4-diyl)dipropanoate has not been found to have any significant biochemical or physiological effects on its own. However, its ability to detect metal ions in biological systems has important implications for understanding the role of metal ions in various cellular processes.
実験室実験の利点と制限
One of the main advantages of using Ditetradecyl 3,3'-(piperazine-1,4-diyl)dipropanoate in lab experiments is its high sensitivity and selectivity for detecting metal ions. However, there are also some limitations to its use, including the need for specialized equipment and expertise in fluorescence spectroscopy.
将来の方向性
There are many potential future directions for research involving Ditetradecyl 3,3'-(piperazine-1,4-diyl)dipropanoate. One area of interest is the development of new fluorescent probes based on Ditetradecyl 3,3'-(piperazine-1,4-diyl)dipropanoate that can detect other types of metal ions. Another area of research involves the use of Ditetradecyl 3,3'-(piperazine-1,4-diyl)dipropanoate in studying the role of metal ions in disease processes, such as Alzheimer's disease and cancer. Overall, Ditetradecyl 3,3'-(piperazine-1,4-diyl)dipropanoate has the potential to be a valuable tool for advancing our understanding of metal ion homeostasis and its role in biological systems.
合成法
Ditetradecyl 3,3'-(piperazine-1,4-diyl)dipropanoate can be synthesized through a multi-step process that involves the reaction of piperazine with 3-bromopropionyl chloride, followed by the reaction of the resulting product with tetradecyl alcohol and propanoic acid. This synthesis method has been described in detail in scientific literature and has been used to produce high-quality Ditetradecyl 3,3'-(piperazine-1,4-diyl)dipropanoate for research purposes.
科学的研究の応用
Ditetradecyl 3,3'-(piperazine-1,4-diyl)dipropanoate has been found to have a variety of potential applications in scientific research. One of the most promising areas of research involves the use of Ditetradecyl 3,3'-(piperazine-1,4-diyl)dipropanoate as a fluorescent probe for detecting the presence of metal ions in biological systems. Ditetradecyl 3,3'-(piperazine-1,4-diyl)dipropanoate has been shown to be highly sensitive and selective for detecting metal ions such as copper, zinc, and iron, making it a valuable tool for studying metal ion homeostasis in cells.
特性
CAS番号 |
111980-81-5 |
|---|---|
製品名 |
Ditetradecyl 3,3'-(piperazine-1,4-diyl)dipropanoate |
分子式 |
C38H74N2O4 |
分子量 |
623 g/mol |
IUPAC名 |
tetradecyl 3-[4-(3-oxo-3-tetradecoxypropyl)piperazin-1-yl]propanoate |
InChI |
InChI=1S/C38H74N2O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-35-43-37(41)27-29-39-31-33-40(34-32-39)30-28-38(42)44-36-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3 |
InChIキー |
NYCWWRBJMYYWHT-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCOC(=O)CCN1CCN(CC1)CCC(=O)OCCCCCCCCCCCCCC |
正規SMILES |
CCCCCCCCCCCCCCOC(=O)CCN1CCN(CC1)CCC(=O)OCCCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





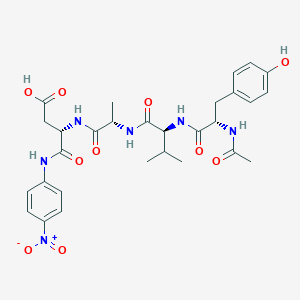

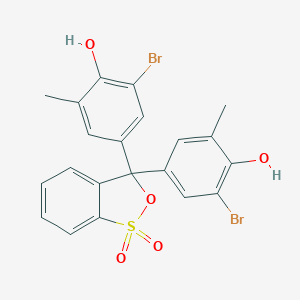
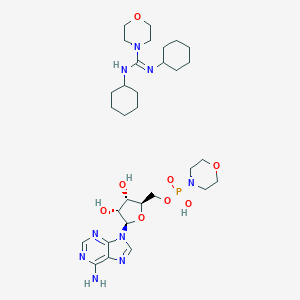
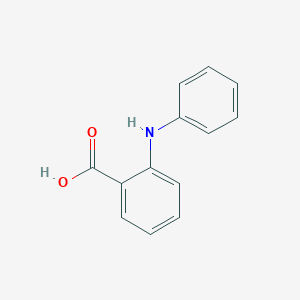
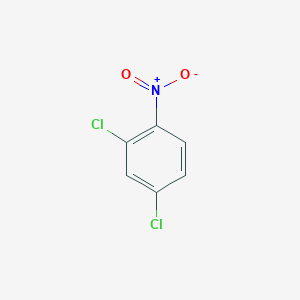
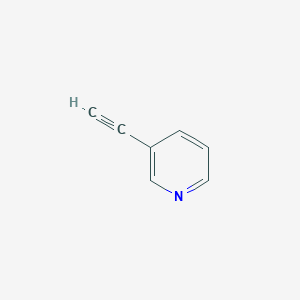
![3,9-Bis(2,4-di-tert-butylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane](/img/structure/B57288.png)
